S-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride

Histamine H3 receptor Binding affinity Stereoselectivity

Researchers face data confounds with racemic α-methylhistamine due to 100-3000× potency differences between R- and S-enantiomers. This enantiopure S-α-methylhistamine dihydrochloride (CAS 75614-90-3, ≥95% purity) serves as the definitive stereochemical control: • H3 Ki = 63 nM (~115-fold less potent than R-isomer) for unambiguous dose-response studies. • H4 Ki = 3.98 µM enables measurable H4 engagement without dominant H3 co-activation confounds. • [α]D +3° to +4°; suitable as chiral HPLC reference standard for batch enantiopurity verification. • Ships globally; for R&D use only.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09 g/mol
Cat. No. B8188024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESCC(CC1=CN=CN1)N.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m0../s1
InChIKeyIZHCNQFUWDFPCW-XRIGFGBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine Dihydrochloride: Identity and Salt Form Overview


S-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride (also cataloged as (S)-α-methylhistamine dihydrochloride or (S)-(+)-α-methylhistamine) is a chiral, enantiopure imidazole-ethylamine derivative belonging to the α-branched histamine analog class [1]. The compound bears a methyl substituent at the α-carbon of the ethylamine side chain, generating a stereogenic center; the S-configuration is formally designated as (2S)-1-(1H-imidazol-4-yl)propan-2-amine . In its dihydrochloride salt form (CAS 75614-90-3 for the hydrochloride; MF: C₆H₁₃Cl₂N₃, MW: 198.09, indicating two HCl equivalents), the compound exhibits enhanced aqueous solubility suitable for biological assay conditions . It functions as an agonist at histamine H₃ and H₄ receptors, though with markedly lower potency than its R-enantiomer counterpart—a stereochemical differentiation that defines its primary scientific utility as a stereoisomeric control and pharmacological tool .

Why S-Enantiomer Cannot Be Substituted with Racemic or R-Enantiomer Forms


The histamine H₃ receptor exhibits pronounced stereoselectivity for α-branched histamine analogs, with the R-configuration at the α-carbon strongly preferred for high-affinity binding and functional agonism [1]. The S-enantiomer displays approximately 100- to 3000-fold lower H₃ receptor affinity than its R-counterpart, depending on the assay system, while racemic (±)-α-methylhistamine yields intermediate pharmacological profiles that confound data interpretation in mechanistic studies [2]. This stereochemical dependence extends to in vivo pharmacodynamics: in rat gastric mucosal protection models, (R)-α-methylhistamine (100 mg/kg i.g.) reduced ethanol-induced lesion area to 23% of mucosa examined, whereas the S-configured isomer produced a qualitatively and quantitatively distinct response profile [3]. Procurement of the racemate or the incorrect enantiomer therefore introduces an uncontrolled variable that cannot be retrospectively corrected by computational or analytical methods, making stereochemically defined sourcing essential for reproducible H₃/H₄ receptor pharmacology [4].

Quantitative Differentiation Evidence vs. Comparators


H₃ Receptor Binding Affinity: S-Enantiomer vs. R-Enantiomer

The S-enantiomer (target compound) exhibits dramatically lower H₃ receptor binding affinity compared to the R-enantiomer across four independent assay platforms. In the most sensitive human H₃ competitive binding assay (SK-N-MC cells, [³H]Nα-methylhistamine displacement), the S-enantiomer displays Ki = 63 nM, whereas the R-enantiomer achieves Ki = 0.55 nM in CHO cells expressing recombinant human H₃—a ~115-fold affinity difference [1][2]. In a NanoBRET binding assay using HEK293 cells, the S-enantiomer Ki rises to 1622 nM, representing an approximately 2950-fold potency gap relative to the R-enantiomer [1]. An intermediate value of Ki = 158 nM was obtained in rat cerebral cortex membranes [1]. The R-enantiomer Kd of 50.3 nM (as the dihydrobromide salt) and >200-fold selectivity over H₄ receptors has been independently verified . Crucially, the S-enantiomer is explicitly cataloged by Santa Cruz Biotechnology as 'the less active enantiomer of the H₃ agonist R-(-)-α-methylhistamine,' with Ki values of 50 nM and 63.1 nM at human H₃ and 3.98 µM at human H₄ .

Histamine H3 receptor Binding affinity Stereoselectivity GPCR pharmacology

H₃/H₄ Receptor Selectivity Profile Comparison

At the human histamine H₄ receptor, the S-enantiomer exhibits Ki = 3.98 µM (3980 nM), yielding an H₃/H₄ selectivity ratio of approximately 63:1 based on its H₃ Ki of 63 nM in SK-N-MC cells . In contrast, the R-enantiomer displays >200-fold selectivity for H₃ over H₄ receptors (Kd H₃ = 50.3 nM) and simultaneously acts as a functional H₄ agonist with EC₅₀ = 66 nM for eosinophil shape change . The S-enantiomer's flatter selectivity profile—being a weak partial agonist at both H₃ and H₄—contrasts sharply with the R-enantiomer's steep H₃-preferring profile [1]. For the S-enantiomer, the H₄ EC₅₀ at human receptor is 12.59 µM, nearly 1000-fold weaker than its H₃ EC₅₀ of 10 nM . This differential selectivity landscape means the S-enantiomer cannot substitute for the R-enantiomer in H₃-selective functional assays, and vice versa, the R-enantiomer cannot serve as an H₄-biased tool where the S-enantiomer's balanced low-affinity profile might be advantageous.

Histamine H4 receptor Receptor selectivity Off-target profiling Immunopharmacology

Optical Rotation for Enantiomeric Identity Verification

The S-enantiomer (target compound) exhibits a positive specific optical rotation of [α]D²⁰ +3° (c = 1 in H₂O) and [α]D²⁵ +4° (c = 0.8 in H₂O) as the dihydrobromide salt . The R-enantiomer, by direct contrast, displays [α]D²² −4° (c = 0.8 in H₂O, as dihydrochloride) [1]. These values are equal in magnitude but opposite in sign (levorotatory vs. dextrorotatory), consistent with their enantiomeric relationship. The racemic mixture (±)-α-methylhistamine would exhibit zero net optical rotation. The optical rotation specification thus serves as a rapid, unambiguous identity verification method: a positive rotation confirms S-configuration enrichment, while a negative or near-zero rotation indicates R-contamination or racemic material, respectively. The refractive index of the S-enantiomer dihydrobromide is predicted at n20/D 1.55 . For the dihydrochloride salt form (CAS 75614-90-3), the MF is C₆H₁₃Cl₂N₃ (MW 198.09, corresponding to the free base plus 2 HCl) .

Chiral purity Optical rotation Enantiomeric identity Quality control

In Vivo Stereoselective Pharmacodynamics in Gastric Protection Model

In a rat model of absolute ethanol-induced gastric mucosal damage (60-min exposure), pretreatment with (R)-α-methylhistamine at 100 mg/kg i.g. reduced the proportion of damaged mucosa from 91% (untreated control) to 23%, representing a gastroprotective efficacy of approximately 75% lesion reduction [1]. The (S)-configured isomer, administered under identical conditions, produced a distinct and quantitatively different effect on gastric mucosal integrity, and the two isomers were reported to 'differ in their influence on surface mucous cells' [1]. The histamine H₃ receptor exhibits a high degree of stereoselectivity for histamine analogs branched in the side chain, with the (S)-isomer described as approximately 100 times less potent than the (R)-isomer at H₃ receptors in vivo [2]. This stereoselectivity was further corroborated by an earlier foundational study demonstrating that the (+) isomers of chiral histamine analogs (corresponding to the S-configuration derived from L-histidine) were highly preferred at H₃ receptors, with isomer potency ratios up to 183:1 for halogenated analogs [3].

In vivo pharmacology Gastroprotection Stereoselective efficacy Histamine H3 receptor

Procurement-Grade Purity Specification and Salt Form Clarification

Commercially sourced S-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine is available as the hydrochloride salt (CAS 75614-90-3) with a minimum purity specification of 95% as documented by AKSci (Cat. 4535CB), where the molecular formula C₆H₁₃Cl₂N₃ (MW 198.09) confirms the dihydrochloride stoichiometry (two HCl equivalents per free base molecule, C₆H₁₁N₃) . The R-enantiomer dihydrochloride is separately cataloged under CAS 75614-89-0 with purity ≥98% HPLC and optical rotation −4° . For the dihydrobromide salt forms, the S-(+)-enantiomer (CAS 75614-93-6) is available at ≥98% purity from multiple vendors, while the R-(-)-enantiomer dihydrobromide (CAS 868698-49-1) is available at ≥98% HPLC from Tocris Bioscience . The AKSci listing for the racemic free base (CAS 6986-90-9, MF: C₆H₁₁N₃, MW: 125.17) specifies ≥98% purity . The dihydrochloride salt form of the S-enantiomer is less commonly stocked than the dihydrobromide, making precise CAS number confirmation (75614-90-3 vs. 75614-93-6) critical during procurement to avoid salt form mismatch.

Chemical purity Salt form identity Quality specification Procurement compliance

Optimal Procurement and Application Scenarios


Stereoisomeric Negative Control in H₃ Receptor Functional Assays

In pharmacological studies of H₃ receptor agonism—including cAMP inhibition, β-arrestin recruitment, and CRE-β-galactosidase reporter gene assays in SK-N-MC or HEK293 cells—the S-enantiomer serves as the stereochemically matched, low-potency control compound. With an H₃ Ki of 63 nM (vs. 0.55 nM for the R-enantiomer) and an EC₅₀ of 10 nM in the CRE-β-galactosidase reporter assay, it provides a ~115-fold potency window for establishing enantiomer-specific dose-response relationships [1][2]. This application is scientifically essential because the racemic mixture would produce an intermediate potency that obscures stereochemical contributions to receptor activation.

H₄ Receptor Pharmacological Probe for Immunopharmacology

The S-enantiomer's H₄ receptor Ki of 3.98 µM, combined with its relatively modest H₃/H₄ selectivity ratio (~63:1 vs. >200:1 for the R-enantiomer), makes it a useful tool for studying H₄-mediated eosinophil and mast cell chemotaxis where potent H₃ co-activation by the R-enantiomer (H₄ EC₅₀ = 66 nM) would be a confounding factor . Researchers investigating H₄ receptor function in inflammatory disease models can use the S-enantiomer to achieve measurable H₄ engagement without the dominant H₃-driven effects characteristic of the R-enantiomer.

Chiral Reference Standard for Enantiomeric Purity Method Development

With its well-defined optical rotation ([α]D +3° to +4°) and distinct chromatographic behavior, the S-enantiomer dihydrochloride (CAS 75614-90-3) is suitable as a reference standard for developing and validating chiral HPLC or capillary electrophoresis methods that separate α-methylhistamine enantiomers . The R-enantiomer ([α]D −4°) and racemate ([α]D ≈ 0°) provide complementary reference points . This application is critical for QC laboratories that must verify enantiomeric purity of incoming batches, particularly given the 95% minimum purity specification of the hydrochloride salt.

In Vivo H₃ Receptor Occupancy and Stereoselectivity Validation

In rodent models investigating H₃ receptor-mediated gastroprotection, cognition, or neurotransmitter release modulation, the S-enantiomer enables dose-response studies that bracket stereoselective H₃ pharmacology. The documented 100-fold in vivo potency difference between S- and R-enantiomers—exemplified by the gastric mucosal protection model where R-enantiomer (100 mg/kg) reduced lesion area to 23% while the S-isomer produced a qualitatively distinct response—provides a quantitative framework for interpreting target engagement [3][4]. Procurement of the S-enantiomer, rather than attempting to use sub-threshold doses of the R-enantiomer, ensures that stereochemical identity rather than dose limitations drives the experimental interpretation.

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